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Compound of Interest

Compound Name: ALG-097558

Cat. No.: B15568079

For Immediate Release

SOUTH SAN FRANCISCO, Calif. — December 7, 2025 — Aligos Therapeutics' ALG-097558, a
potent, orally bioavailable pan-coronavirus 3CL protease inhibitor, demonstrates a highly
selective activity profile with minimal cross-reactivity against other key viral and human
proteases. This comparison guide provides an objective analysis of ALG-097558's
performance against other viral proteases, supported by available preclinical data.

ALG-097558 is engineered for potent and selective inhibition of the 3-chymotrypsin-like (3CL)
protease, an enzyme essential for coronavirus replication. Its primary therapeutic value lies in
its broad activity against a wide spectrum of coronaviruses. To ensure a favorable safety profile
and to minimize off-target effects, a thorough evaluation of its cross-reactivity with other viral
and host-cell proteases is critical.

Executive Summary of Cross-Reactivity Data

Preclinical evaluations of ALG-097558 have focused on its activity against its target class of
coronavirus 3CL proteases and its inactivity against other unrelated proteases. The available
data indicates a high degree of selectivity for its intended target.
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Protease Target

Virus Family

IC50 (nM)

Cross-Reactivity
Outcome

SARS-CoV-2 3CLpro
(Wuhan Strain)

Coronaviridae

0.22[1]

Primary Target

SARS-CoV-2 Omicron
3CLpro

Coronaviridae

Potent Inhibition (IC50
not specified)[1]

Primary Target

Strong Inhibition (IC50

MERS-CoV 3CLpro Coronaviridae - Primary Target
not specified)[1]
Human a-CoV NL63 . Strong Inhibition (IC50 ]
Coronaviridae N Primary Target
3CLpro not specified)[1]
Human a-CoV 229E . Strong Inhibition (IC50 )
Coronaviridae N Primary Target
3CLpro not specified)[1]
Human B-CoV HKU-1 . Strong Inhibition (IC50 )
Coronaviridae Primary Target

3CLpro

not specified)[1]

Human Rhinovirus

Protease

Picornaviridae

No off-target activity
observed[2][3]

No Significant Cross-

Reactivity

Human Cathepsin L

Papain-like Peptidase

No off-target activity

No Significant Cross-

observed[2][3] Reactivity
o Data not publicly ]
HIV Protease Retroviridae ] Inconclusive
available
o Data not publicly ]
HCV Protease Flaviviridae ) Inconclusive
available
B Data not publicly ]
Influenza Protease Orthomyxoviridae Inconclusive

available

In-Depth Analysis of Cross-Reactivity

The high potency of ALG-097558 against a range of coronavirus 3CL proteases underscores
its potential as a pan-coronavirus therapeutic agent. The 3CL protease is a highly conserved
enzyme among coronaviruses, making it an attractive target for broad-spectrum inhibitors.
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Crucially, preclinical studies have demonstrated a lack of off-target activity against human
cathepsin L and the human rhinovirus protease.[2][3] Human cathepsin L is a lysosomal
cysteine protease involved in various physiological processes, and its inhibition could lead to
unwanted side effects. The absence of activity against the human rhinovirus protease, a
member of the picornavirus family, suggests a high degree of selectivity for the coronavirus
3CL protease and a low likelihood of impacting other common viral infections.

While specific quantitative data on the cross-reactivity of ALG-097558 with proteases from
other major viral families such as HIV, HCV, and influenza are not publicly available at this time,
the existing data points towards a favorable selectivity profile. The structural differences
between the 3CL protease of coronaviruses and the proteases of other viral families likely
contribute to this specificity.

Experimental Methodologies

The assessment of protease inhibition is critical for determining the potency and selectivity of
antiviral candidates. A commonly employed method is the in vitro enzymatic assay using a
fluorogenic substrate.

General Protocol for 3CL Protease Inhibition Assay
(FRET-based):

e Reagents and Materials:

[e]

Recombinant 3CL protease of the respective virus.

o A specific fluorogenic peptide substrate for the 3CL protease, often containing a Forster
Resonance Energy Transfer (FRET) pair (e.g., Edans/Dabcyl).

o Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP).
o ALG-097558 or other test compounds serially diluted in DMSO.
o 384-well assay plates.

o Afluorescence plate reader.
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e Assay Procedure:

o A solution of the 3CL protease is pre-incubated with varying concentrations of the test
compound (e.g., ALG-097558) in the assay buffer for a defined period at room
temperature to allow for inhibitor binding.

o The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

o The fluorescence intensity is monitored kinetically over time using a plate reader with
appropriate excitation and emission wavelengths for the FRET pair.

o The rate of substrate cleavage is determined from the linear phase of the reaction
progress curves.

e Data Analysis:

o The percent inhibition for each compound concentration is calculated relative to a DMSO
control (0% inhibition) and a no-enzyme control (100% inhibition).

o The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity
by 50%, is determined by fitting the concentration-response data to a four-parameter
logistic equation.

Visualizing the Experimental Workflow and Cross-
Reactivity Logic
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Caption: Workflow for in vitro protease inhibition assay.
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Caption: Logical relationship of ALG-097558's cross-reactivity.

Conclusion

The available data strongly suggests that ALG-097558 is a highly selective inhibitor of the
coronavirus 3CL protease. Its lack of activity against human cathepsin L and human rhinovirus
protease provides initial evidence for a favorable safety profile and a low risk of off-target
effects. Further studies detailing the cross-reactivity against a broader panel of viral proteases
will provide a more comprehensive understanding of its selectivity. This high degree of
selectivity, combined with its potent pan-coronavirus activity, positions ALG-097558 as a
promising candidate for the treatment of current and future coronavirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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